3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline is a heterocyclic compound that features a quinoline core substituted with a 1,2,4-oxadiazole ring and a 2-furyl group. This compound is part of a class of compounds known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The quinoline core can be oxidized to form quinone derivatives.
Reduction: : Reduction reactions can be performed on the quinoline ring to produce dihydroquinoline derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline and oxadiazole rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: : Electrophilic substitution reactions often use strong acids like sulfuric acid (H2SO4), while nucleophilic substitutions may involve bases like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: : Quinone derivatives.
Reduction: : Dihydroquinoline derivatives.
Substitution: : Various substituted quinoline and oxadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential in various assays, including antimicrobial and antitumor activities. It can be used to study biological pathways and interactions with biomolecules.
Medicine
Medically, this compound has been investigated for its potential therapeutic effects. It may be used in the development of new drugs targeting specific diseases, such as cancer and infections.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products.
Mechanism of Action
The mechanism by which 3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyquinoline: : Similar in structure but lacks the oxadiazole and furyl groups.
1,2,4-Oxadiazole derivatives: : Similar oxadiazole ring but different substituents on the ring.
Furyl-substituted quinolines: : Similar furyl group but different core structures.
Uniqueness
3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline is unique due to its combination of quinoline, oxadiazole, and furyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-(furan-2-yl)-3-(2-methoxy-8-methylquinolin-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c1-10-5-3-6-11-9-12(16(21-2)18-14(10)11)15-19-17(23-20-15)13-7-4-8-22-13/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHPLLXPEFQMTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)OC)C3=NOC(=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.